molecular formula C10H10ClNO3S B1339768 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride CAS No. 52206-05-0

1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Cat. No.: B1339768
CAS No.: 52206-05-0
M. Wt: 259.71 g/mol
InChI Key: QNFXLCHANYHGIF-UHFFFAOYSA-N
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Description

1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS: 52206-05-0) is a heterocyclic sulfonyl chloride derivative with the molecular formula C₁₀H₁₀ClNO₃S and a molecular weight of 259.70 g/mol . Structurally, it features a partially saturated indole (indoline) core substituted with an acetyl group at the 1-position and a sulfonyl chloride moiety at the 5-position (Figure 1). This compound serves as a critical intermediate in organic synthesis, particularly for introducing sulfonamide functionalities into target molecules via nucleophilic substitution reactions . Its applications span medicinal chemistry, where sulfonamide derivatives are pivotal in drug development, and materials science, where sulfonyl chlorides act as versatile electrophiles .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Starting from 2,3-dihydro-1H-indole (indoline) or a substituted indoline derivative.
  • Introduction of the sulfonyl chloride group at the 5-position of the indoline ring.
  • Acetylation of the nitrogen atom at position 1 to form the N-acetyl derivative.

The sulfonyl chloride functionality is introduced via sulfonylation reactions using sulfonyl chlorides or chlorosulfonic acid derivatives, often under controlled temperature and solvent conditions to avoid side reactions.

Detailed Preparation Steps

Step 1: Sulfonylation of Indoline

  • The starting material, 2,3-dihydro-1H-indole , is reacted with a sulfonyl chloride reagent such as chlorosulfonic acid or benzenesulfonyl chloride derivatives.
  • The reaction is typically carried out in an inert solvent like dichloromethane or pyridine at low temperatures (0 °C to room temperature) to control regioselectivity and prevent overreaction.
  • The sulfonylation occurs preferentially at the 5-position of the indoline ring due to electronic and steric factors.
  • After sulfonylation, the reaction mixture is quenched, and the product is extracted and purified by washing with water, drying over magnesium sulfate, and concentration under reduced pressure.

Step 2: Acetylation of the Indoline Nitrogen

  • The sulfonylated indoline intermediate is then acetylated at the nitrogen atom.
  • This is achieved by treating the intermediate with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine .
  • The reaction is performed at low temperature (0 °C to room temperature) to minimize side reactions.
  • The acetylation step yields the final product, 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride .
  • The product is isolated by filtration or extraction, followed by recrystallization from suitable solvents like hexanes/tetrahydrofuran mixtures to obtain a pure solid.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Sulfonylation Chlorosulfonic acid or sulfonyl chloride (1 equiv) Dichloromethane or pyridine 0 °C to RT 1–16 hours 70–85 Controlled addition, inert atmosphere
Acetylation Acetyl chloride (1.1 equiv), triethylamine (1.1 equiv) Dichloromethane or THF 0 °C to RT 30 min–2 hrs 75–90 Slow addition, temperature control
Purification Extraction, drying, recrystallization Hexanes/THF 4 °C (recrystallization) Overnight Yields pure crystalline product

Analytical Characterization During Preparation

Research Findings and Optimization Notes

  • The sulfonylation step is sensitive to temperature and solvent choice; lower temperatures favor regioselectivity and reduce side products.
  • Acetylation efficiency depends on the base used; triethylamine is preferred for mild conditions and high yields.
  • Purification by recrystallization from hexanes/THF mixtures improves product purity and yield.
  • The sulfonyl chloride group is moisture sensitive; hence, drying and handling under inert atmosphere are recommended to prevent hydrolysis.
  • Scale-up to metric tons is feasible with controlled reaction parameters and solvent recycling.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Reference
Sulfonylation Chlorosulfonic acid or sulfonyl chloride 0 °C to RT, DCM or pyridine 5-sulfonyl chloride indoline intermediate
Acetylation Acetyl chloride, triethylamine 0 °C to RT, DCM or THF N-acetylation of indoline nitrogen
Purification Extraction, drying, recrystallization Hexanes/THF, 4 °C Pure this compound

Chemical Reactions Analysis

Types of Reactions

1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Carboxylic Acids: Formed from the oxidation of the acetyl group.

Mechanism of Action

The mechanism of action of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to modify biological molecules, potentially inhibiting enzymes or interacting with cellular components. The acetyl group and indole ring may also contribute to its biological activity by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonyl Chlorides

The reactivity and applications of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride can be contextualized by comparing it to analogous sulfonyl chlorides (Table 1). Key structural variations include substitutions on the indoline ring and modifications to the acyl group.

Table 1: Comparison of Structurally Related Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Differences vs. Target Compound
This compound C₁₀H₁₀ClNO₃S 259.70 1-Acetyl, 5-sulfonyl chloride 52206-05-0 Reference compound
2-Oxoindoline-5-sulfonyl chloride C₈H₆ClNO₃S 231.66 2-Ketone, 5-sulfonyl chloride Not provided Smaller molecular weight; ketone instead of acetyl
1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride C₉H₈ClNO₃S Not provided 1-Methyl, 2-ketone Not provided Methyl group introduces steric/electronic differences
1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride C₁₁H₁₂ClNO₃S 273.74 1-Propionyl (CH₂CH₂CO-) Not provided Longer acyl chain; increased hydrophobicity

Key Observations:

  • Electronic Effects : The acetyl group (electron-withdrawing) in the target compound enhances the electrophilicity of the sulfonyl chloride compared to the methyl group (electron-donating) in 1-methyl derivatives, making it more reactive toward nucleophiles like amines .
  • Steric Hindrance: The propionyl derivative (C₁₁H₁₂ClNO₃S) has a longer alkyl chain, which may reduce solubility in polar solvents but improve compatibility with hydrophobic reaction environments .
  • Functional Group Positioning : 2-Oxoindoline-5-sulfonyl chloride lacks the acetyl group but features a ketone at position 2, which may alter conjugation and reactivity patterns .

Research Findings and Industrial Relevance

For instance:

  • Medicinal Chemistry : Sulfonamides derived from similar indoline sulfonyl chlorides exhibit antimicrobial, antiviral, and anticancer activities .
  • High-Throughput Synthesis : The robustness of sulfonyl chlorides in automated synthesis pipelines aligns with trends in combinatorial chemistry .

Biological Activity

1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a compound that features a sulfonyl chloride functional group, making it highly reactive and useful in various chemical applications. Its structure includes an indole ring, which is known for its biological significance and presence in many pharmacologically active compounds. This article explores the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, as well as its mechanisms of action.

The molecular formula of this compound is C₁₀H₁₀ClNO₃S. The compound is typically encountered as a powder and is sensitive to moisture, requiring careful storage conditions (2–8°C) to maintain stability .

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to modify biological molecules, potentially inhibiting enzymes or interacting with cellular components. The indole ring may also contribute to its biological activity by interacting with specific molecular targets and pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA ATCC 433000.98 μg/mL
Indolylquinazolinone 3kS. aureus ATCC 259233.90 μg/mL
Indolylquinazolinone 3kMRSA ATCC 43300<1 μg/mL

These findings suggest that the structural features of indoles contribute to their effectiveness as antimicrobial agents.

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored. Studies have reported that certain indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, some compounds demonstrated preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

Table 2: Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound 3bA549 (lung cancer)5.0
Compound 3eA549 (lung cancer)4.5
Compound 3gA549 (lung cancer)6.0

These results indicate that modifications to the indole structure can enhance its anticancer properties.

Case Studies

In a study investigating the synthesis and biological evaluation of various indole derivatives, researchers found that compounds containing the indole structure exhibited notable antibacterial and anticancer activities. The study highlighted the importance of structural modifications in enhancing these biological activities, suggesting that further exploration into sulfonamide functionalities could yield promising therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride?

The compound is typically synthesized via sulfonation of 1-acetyl-2,3-dihydro-1H-indole using chlorosulfonic acid under controlled conditions (0–5°C), followed by quenching with thionyl chloride to form the sulfonyl chloride. Purification is achieved via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) . Alternative routes may involve direct sulfonylation of indoline precursors, with acetylation steps introduced to stabilize reactive intermediates .

Q. How is this compound characterized to confirm its structure and purity?

Key techniques include:

  • 1H/13C NMR : To resolve the indole backbone (e.g., acetyl group at δ ~2.4 ppm, dihydroindole protons at δ 3.1–3.5 ppm) .
  • HRMS : To confirm molecular weight (C10H10ClNO3S, [M]+ calc. 259.0078) .
  • FTIR : Sulfonyl chloride stretch at ~1370 cm⁻¹ and C=O stretch at ~1680 cm⁻¹ .
  • X-ray crystallography (if crystalline): SHELX programs refine crystal structures to validate bond angles and packing .

Q. What are the stability and storage requirements for this compound?

The sulfonyl chloride is moisture-sensitive and prone to hydrolysis. Store under inert gas (N2/Ar) at –20°C in anhydrous solvents (e.g., dry DCM or THF). Decomposition products include sulfonic acids, detectable via TLC or NMR .

Q. What are its common reaction pathways in organic synthesis?

It primarily acts as a sulfonylation agent:

  • Amine coupling : Reacts with primary/secondary amines (e.g., in DCM with Et3N) to form sulfonamides, widely used in drug discovery .
  • Nucleophilic substitution : Participates in SN2 reactions with alcohols/thiols under basic conditions .

Advanced Research Questions

Q. How do reaction mechanisms differ under varying conditions (e.g., solvent polarity, temperature)?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, accelerating sulfonamide formation. Elevated temperatures (>60°C) may induce side reactions (e.g., acetyl group migration), requiring monitoring via LC-MS . Computational studies (DFT) can model activation energies for competing pathways .

Q. What strategies optimize regioselectivity in sulfonylation reactions?

Steric and electronic effects dominate:

  • Steric control : Bulky amines (e.g., tert-butylamine) favor less hindered positions on the indole ring.
  • Electronic control : Electron-withdrawing groups (e.g., nitro) on the amine direct sulfonylation to meta/para positions. Optimization involves iterative screening of bases (e.g., K2CO3 vs. DBU) and solvent systems .

Q. How are contradictions in spectral or crystallographic data resolved?

Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from dynamic processes (e.g., rotamers). Variable-temperature NMR or NOESY can clarify conformational exchange . For crystallography, SHELXL refinement with twinning models resolves ambiguous electron density .

Q. What computational tools predict its reactivity in complex systems?

  • DFT (Gaussian, ORCA) : Models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • MD simulations (GROMACS) : Simulate solvation effects on reaction kinetics .
  • Docking studies (AutoDock) : Explore binding interactions in enzyme inhibition assays .

Q. How is it applied in designing bioactive molecules (e.g., kinase inhibitors)?

Its sulfonamide derivatives are key in targeting ATP-binding pockets (e.g., indazole-based inhibitors in TRT-0029/TRT-0173). Structure-activity relationship (SAR) studies focus on substituent effects at the 5-sulfonyl position .

Q. What are best practices for troubleshooting low yields in scale-up syntheses?

  • Moisture control : Use molecular sieves or activated alumina in solvent systems.
  • Catalyst screening : Transition metals (e.g., Rh) improve coupling efficiency in indole functionalization .
  • By-product analysis : LC-MS identifies hydrolyzed sulfonic acids; scavengers (e.g., polymer-bound sulfonic acid) mitigate side reactions .

Properties

IUPAC Name

1-acetyl-2,3-dihydroindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFXLCHANYHGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554487
Record name 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID50554487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52206-05-0
Record name 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

A 1.02 g portion of 1-acetylindoline was treated with 2 mL of chlorosulfonic acid at 0° C. The mixture was heated at 60° C. for 2 h, then treated with crushed ice, filtered and dried to give 1.3 g of the title compound which was used directly for subsequent reaction. TLC: Rf=0.18, 50% EtOAc/hexane. (1H)-NMR (CDCl3) consistent with structure.
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Synthesis routes and methods II

Procedure details

Chlorosulfonic acid (3 mL, 45 mmol) was added slowly to N-acetylindoline (1.0 g, 6.2 mmol), resulting in a strongly exothermic reaction. The mixture was then heated to 70° C. for 2 h. The mixture was allowed to cool to rt and was then poured onto crushed ice resulting in the formation of a cream precipitate that was isolated by filtration to give the title compound as a cream solid: yield; 1.34 g (52%). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 7.93-7.91 (m, 1H), 7.41-7.40 (m, 1H), 7.40-7.38 (m, 1H), 4.06 (t, J=7.8 Hz, 2H), 3.09 (t, J=7.8 Hz, 2H), 2.13 (s, 3H).
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Synthesis routes and methods III

Procedure details

N-Acetylindoline-5-sulphonyl chloride was prepared by a literature method (A. L. Borrer, E. Chinoporos, M. Filosa, S. R. Herrchen, C. R. Petersen, C. A. Stern, J. Org. Chem. 53, 2047 (1988)) as was N-acetylindoline-6-sulphonyl chloride (P. R. Carlier, M. P. Lockshin, M. P. Filosa, J. Org. Chem. 59, 3232 (1994)). N-Acetylisoindoline-5-sulphonyl chloride was prepared from N-acetylisoindoline and chlorosulphonic acid in analogy to N-acetylindoline-5-sulphonyl chloride.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
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1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
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